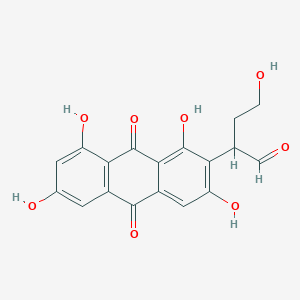

Versiconal hydroxyaldehyde form

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Versiconal hydroxyaldehyde form is the tricyclic anthraquinone-hydroxyaldehyde form of versicolorone. It is a versiconal, an aldehyde and a tetrahydroxyanthraquinone.

Aplicaciones Científicas De Investigación

Biosynthesis of Aflatoxins

Versiconal hydroxyaldehyde form is a pivotal intermediate in the biosynthesis of aflatoxins, which are toxic compounds produced by certain molds. The transformation from averufin to versiconal hydroxyaldehyde involves specific enzymes such as cytochrome P450 monooxygenases, which catalyze critical steps in this pathway .

Key Steps in Aflatoxin Biosynthesis:

- Averufin to this compound: This transformation is facilitated by specific genes (e.g., aflI and cypX) that encode enzymes responsible for this conversion .

- Further Conversion: Following this step, versiconal hydroxyaldehyde is converted into versicolorin A and eventually to aflatoxin B1 through a series of additional enzymatic reactions .

Mycotoxin Research and Food Safety

Research on this compound is crucial for understanding mycotoxin contamination in food supplies. Studies have shown that manipulating the biosynthetic pathways can lead to reduced aflatoxin production, thereby enhancing food safety .

Case Study:

- Inhibition Studies: Various compounds have been tested for their ability to inhibit the production of aflatoxins by blocking the biosynthetic pathways involving this compound. For instance, natural compounds like thymol and synthetic agents have demonstrated efficacy in reducing aflatoxin levels in contaminated substrates .

Data Tables

| Compound | Role in Pathway | Enzymes Involved | Impact on Aflatoxin Production |

|---|---|---|---|

| Averufin | Precursor to Versiconal Hydroxyaldehyde | AflI, CypX | Essential for conversion |

| This compound | Intermediate leading to Versicolorin A | AflK, AflJ | Directly linked to aflatoxin synthesis |

| Versicolorin A | Precursor to Sterigmatocystin and AFB1 | Various P450 enzymes | Key intermediate in mycotoxin production |

Análisis De Reacciones Químicas

Formation from Versiconal Hemiacetal Acetate (VHA)

VAL is generated via hydrolysis of VHA, catalyzed by the esterase encoded by the aflJ (also called estA) gene. This reaction removes the acetyl group from VHA, yielding the hydroxyaldehyde form .

Key Reaction:

VHAAflJ esterase VAL+Acetate

Mechanistic Insights:

-

The reaction involves nucleophilic attack by water on the acetyl ester group of VHA.

-

AflJ exhibits bidirectional activity, reversibly converting VHA to versiconol acetate (VOAc) and VAL to versiconol (VOH) .

Cyclization to Versicolorin B (VERB)

VAL undergoes cyclization to form VERB, a reaction mediated by the cyclase encoded by aflK (also called vbs). This step establishes the bisfuran ring system, a hallmark of aflatoxins .

Key Reaction:

VALAflK cyclase VERB+H2O

Structural Analysis:

-

The cyclization involves intramolecular aldol condensation, forming a six-membered ring.

-

Stereochemical control by AflK ensures the correct spatial arrangement of the furan moieties .

Table 1: Enzymatic Reactions Involving Versiconal Hydroxyaldehyde Form

| Reaction Step | Enzyme | Gene | Substrate | Product | References |

|---|---|---|---|---|---|

| Hydrolysis of VHA | Esterase | aflJ | Versiconal hemiacetal acetate | Versiconal (VAL) | |

| Cyclization to VERB | Cyclase | aflK | Versiconal (VAL) | Versicolorin B (VERB) |

Role in Aflatoxin Biosynthetic Pathway

VAL is part of a metabolic grid that includes multiple oxidative and reductive steps:

-

Oxidation of Averufin (AVF): Cytochrome P450 monooxygenase (CypX, aflV) and aflI (avfA) convert AVF to hydroxyversicolorone (HVN) .

-

Baeyer-Villiger Oxidation: Cytosolic monooxygenase (MoxY, aflW) oxidizes HVN to VHA .

-

Hydrolysis to VAL: As described above.

-

Final Cyclization: AflK-mediated closure of the bisfuran ring .

Mechanistic Studies and Isotope Labeling

-

Kinetic Isotope Effects: Studies using deuterated substrates confirmed a retro-aldol/aldol mechanism for related rearrangements in aflatoxin biosynthesis .

-

Gene Knockout Experiments: Deletion of aflJ results in accumulation of VHA, while aflK deletion blocks VERB formation .

Structural and Functional Implications

VAL’s hydroxyaldehyde group is critical for:

Propiedades

Número CAS |

62218-05-7 |

|---|---|

Fórmula molecular |

C18H14O8 |

Peso molecular |

358.3 g/mol |

Nombre IUPAC |

4-hydroxy-2-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butanal |

InChI |

InChI=1S/C18H14O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-7,19,21-23,25H,1-2H2 |

Clave InChI |

GMVJTFZRAUCHLC-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)C=O)O)O)O |

SMILES canónico |

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)C=O)O)O)O |

Sinónimos |

versiconal |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.